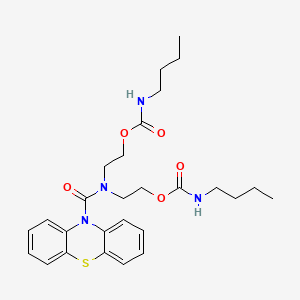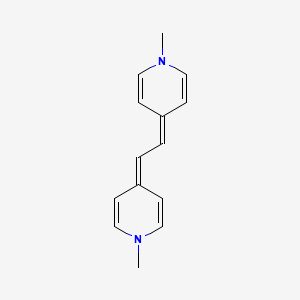![molecular formula C14H10O5Se B14492327 3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione CAS No. 65607-22-9](/img/structure/B14492327.png)
3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione is a chemical compound known for its unique structure and properties. This compound features a cyclohexa-3,5-diene-1,2-dione core with a phenylmethaneselenonyl group attached to it. The presence of selenium in its structure makes it particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione typically involves the reaction of cyclohexa-3,5-diene-1,2-dione with phenylmethaneselenonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can significantly improve the scalability of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The phenylmethaneselenonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include selenoxide derivatives, hydroxylated compounds, and various substituted derivatives depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex selenium-containing compounds.
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and effects.
Medicine: Research is ongoing to explore its potential as an antioxidant and its role in redox biology.
Industry: It is used in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione involves its interaction with molecular targets through its selenium atom. Selenium can participate in redox reactions, influencing various biological pathways. The compound may also interact with proteins and enzymes, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diphenyl diselenide
- Selenocystine
- Selenomethionine
Comparison
Compared to similar compounds, 3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione is unique due to its cyclohexa-3,5-diene-1,2-dione core, which imparts distinct chemical reactivity and stability. The presence of the phenylmethaneselenonyl group also enhances its potential for various applications, particularly in redox biology and material science.
Eigenschaften
CAS-Nummer |
65607-22-9 |
|---|---|
Molekularformel |
C14H10O5Se |
Molekulargewicht |
337.20 g/mol |
IUPAC-Name |
3-benzylselenonylcarbonylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C14H10O5Se/c15-12-8-4-7-11(13(12)16)14(17)20(18,19)9-10-5-2-1-3-6-10/h1-8H,9H2 |
InChI-Schlüssel |
ZFNYAQCHGDQYJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C[Se](=O)(=O)C(=O)C2=CC=CC(=O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


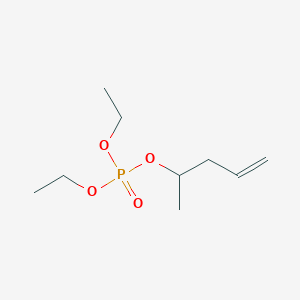
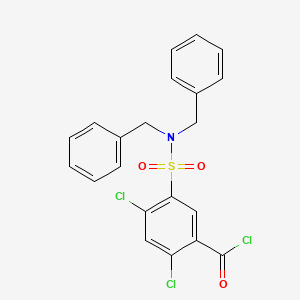
![2-{[(Pent-4-en-2-yl)oxy]carbonyl}benzoate](/img/structure/B14492258.png)
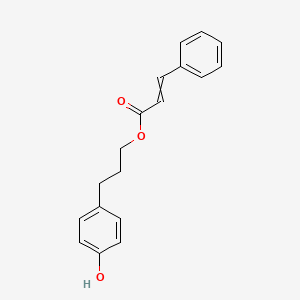
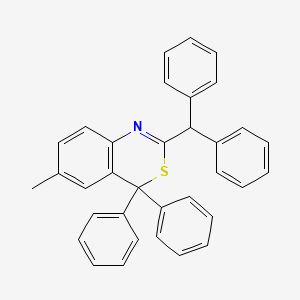


![N,N'-[Disulfanediyldi(thiene-5,2-diyl)]diacetamide](/img/structure/B14492280.png)
![{[Methyl(diphenyl)silyl]ethynyl}(diphenyl)arsane](/img/structure/B14492283.png)
![4-{(E)-[(4-Hexylphenyl)methylidene]amino}phenyl but-2-enoate](/img/structure/B14492286.png)

![1-[(Z)-Phenyl-ONN-azoxy]-4-(trifluoromethyl)benzene](/img/structure/B14492292.png)
